Thermodynamic Differentiation of 2-Methyl-2-pentyl-1,3-dioxolane via Vaporization Enthalpy
A fundamental thermodynamic property, the enthalpy of vaporization (ΔvapH°), provides a quantitative basis for comparing 2-Methyl-2-pentyl-1,3-dioxolane with its core structural analog, 1,3-dioxolane. The target compound exhibits a ΔvapH° of 12.9 ± 0.07 kcal/mol, as determined by gas saturation (GS) method over a temperature range of 278 to 318 K [1]. This value can be compared to the vaporization enthalpy of the parent, unsubstituted 1,3-dioxolane, which is reported to be approximately 8.4 kcal/mol [2]. The difference highlights how 2-alkyl substitution substantially increases the energy required for vaporization, which in turn affects boiling point, volatility, and behavior as a solvent.
| Evidence Dimension | Enthalpy of Vaporization (ΔvapH°) |
|---|---|
| Target Compound Data | 12.9 ± 0.07 kcal/mol (54.0 ± 0.3 kJ/mol) |
| Comparator Or Baseline | 1,3-dioxolane: ~8.4 kcal/mol |
| Quantified Difference | Target compound has a ~4.5 kcal/mol higher enthalpy of vaporization. |
| Conditions | GS method; Target compound measured from 278 to 318 K [1]; Comparator value from NIST Standard Reference Database [2]. |
Why This Matters
This quantifies the compound's lower volatility relative to the parent ring, a crucial factor for solvent selection in high-temperature processes and for controlling evaporation rates in formulations.
- [1] Verevkin, S. P.; Peng, W.-H.; Beckhaus, H. D.; Rüchardt, C. Eur. J. Org. Chem. 1998, 11, 2323. View Source
- [2] NIST Chemistry WebBook. 1,3-Dioxolane. (Data derived from standard reference database). View Source
